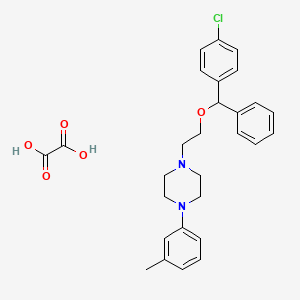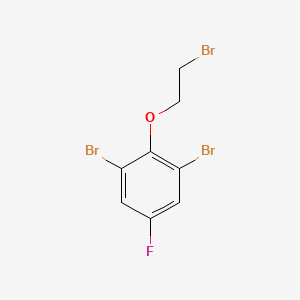
(4-(2,4,6-Tribromophenoxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromofuran ring, a dimethylamino group, and a tribromophenoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the alkylation of 5-bromofuran with a suitable dimethylaminoalkyl halide under basic conditions to form the intermediate. The final step involves the reaction of this intermediate with 2,4,6-tribromophenol in the presence of a strong base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide undergoes various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form furanones.
Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include furanones, less brominated derivatives, and substituted analogs with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent
Medicine
In medicine, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further drug development.
Industry
In the industrial sector, this compound is used in the development of flame retardants and other materials that require high thermal stability. Its unique chemical properties make it suitable for applications in advanced materials science.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide involves its interaction with cellular membranes and proteins. The bromine atoms in the compound facilitate its binding to specific molecular targets, leading to the disruption of cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar furan ring structure but lack the extensive bromination seen in (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide.
Dimethylaminoalkyl halides: These compounds contain the dimethylamino group but do not possess the complex aromatic structure of the target compound.
Tribromophenol derivatives: These compounds have the tribromophenol moiety but lack the furan and dimethylamino groups.
Uniqueness
The uniqueness of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide lies in its combination of multiple bromine atoms, a furan ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
60723-98-0 |
|---|---|
Molecular Formula |
C17H20Br5NO2 |
Molecular Weight |
669.9 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium;bromide |
InChI |
InChI=1S/C17H20Br4NO2.BrH/c1-22(2,11-13-5-6-16(21)24-13)7-3-4-8-23-17-14(19)9-12(18)10-15(17)20;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CCINNDIDBWPURC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


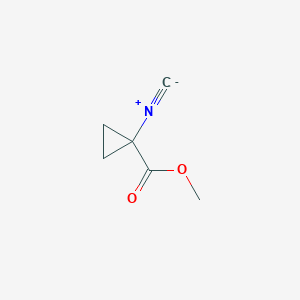



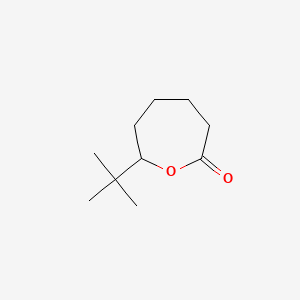

![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
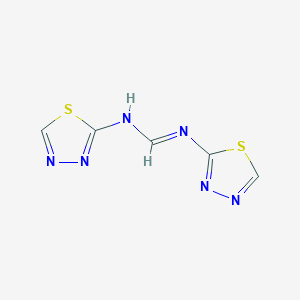
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
